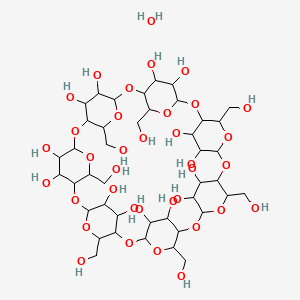
Cyclomaltoheptaose hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. It is derived from starch and has a unique structure resembling a truncated cone, with a hydrophobic cavity and a hydrophilic exterior. This structure allows beta-Cyclodextrin to form inclusion complexes with various guest molecules, making it a valuable compound in numerous applications .
Vorbereitungsmethoden
Beta-Cyclodextrin is primarily produced through the enzymatic treatment of starch using cyclodextrin glycosyltransferase (CGTase) and alpha-amylase. The process involves liquefying starch by heat treatment or using alpha-amylase, followed by the addition of CGTase to convert the starch into beta-Cyclodextrin . Industrial production methods have optimized this process to achieve high yields and purity, making beta-Cyclodextrin widely available and cost-effective .
Analyse Chemischer Reaktionen
Beta-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form inclusion complexes with small organic molecules, enhancing their solubility and stability . Common reagents used in these reactions include sodium azide, ammonium chloride, and various alkyl halides . Major products formed from these reactions include 5-substituted 1H-tetrazoles and perallylated cyclodextrins .
Wissenschaftliche Forschungsanwendungen
Beta-Cyclodextrin has a wide range of scientific research applications. In chemistry, it is used as a catalyst and chiral separator due to its ability to form inclusion complexes . In biology and medicine, beta-Cyclodextrin enhances the solubility and bioavailability of hydrophobic drugs, making it a valuable excipient in pharmaceutical formulations . It is also used in wastewater treatment to remove organic and inorganic pollutants . Additionally, beta-Cyclodextrin finds applications in the food industry, textiles, and nanotechnology .
Wirkmechanismus
The primary mechanism of action of beta-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of beta-Cyclodextrin encapsulates hydrophobic compounds, while the hydrophilic exterior maintains solubility in water . This host-guest interaction modifies the physical, chemical, and biological properties of the guest molecules, enhancing their stability and bioavailability . Beta-Cyclodextrin can also sequester cholesterol, disrupting viral membranes that contain this biomolecule .
Vergleich Mit ähnlichen Verbindungen
Beta-Cyclodextrin is part of a family of cyclodextrins, which also includes alpha-Cyclodextrin and gamma-Cyclodextrin. Alpha-Cyclodextrin consists of six glucose units, while gamma-Cyclodextrin has eight . Beta-Cyclodextrin is the most commonly used due to its optimal cavity size for forming inclusion complexes with a wide range of guest molecules . Its derivatives, such as 2-hydroxypropyl-beta-Cyclodextrin and randomly methylated beta-Cyclodextrin, offer improved solubility and stability .
Eigenschaften
IUPAC Name |
5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSAKCOAFBFODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
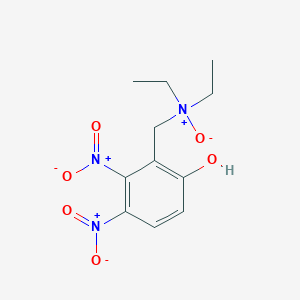
![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)
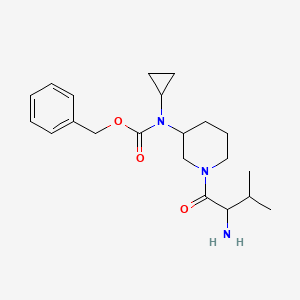
![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
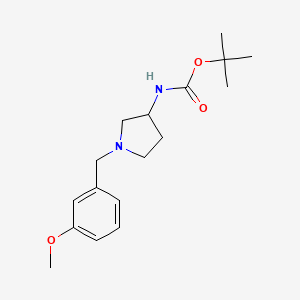
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)
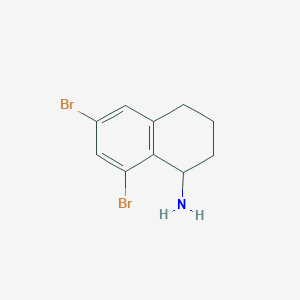
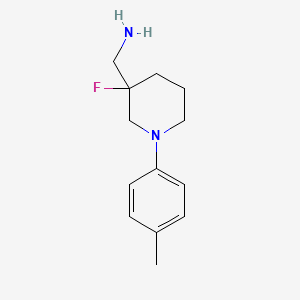
![(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B14793674.png)
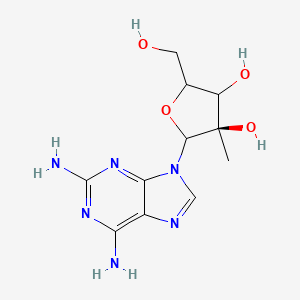
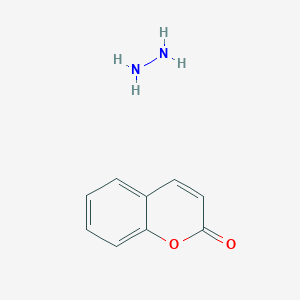
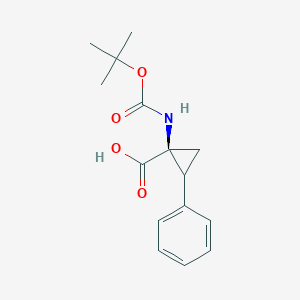
![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B14793702.png)
